2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl2IN2S. It is a derivative of thieno[3,2-d]pyrimidine, characterized by the presence of chlorine and iodine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with iodine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with methoxy or tert-butoxy groups.
Electrophilic Substitution: Iodine can be replaced with other electrophiles using reagents like silver nitrate or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,4-dimethoxy-6-iodothieno[3,2-d]pyrimidine .
Scientific Research Applications
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the iodine atom at the 6 position, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-methylthieno[3,2-d]pyrimidine: Contains a methyl group instead of iodine, affecting its electronic properties and reactivity.
Uniqueness
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and electronic properties.
Properties
IUPAC Name |
2,4-dichloro-6-iodothieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSIHEOODVYICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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